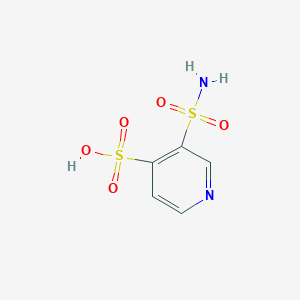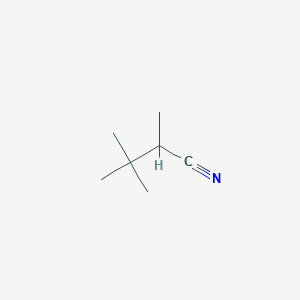
4-Phenylbenzoylacetonitrile
Vue d'ensemble
Description
4-Phenylbenzoylacetonitrile is a chemical compound with the CAS Number: 78443-35-3 and a molecular weight of 221.26 . It has a linear formula of C15H11NO . The compound is a cream solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Phenylbenzoylacetonitrile is 1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Phenylbenzoylacetonitrile has a molecular weight of 221.26 . It appears as a cream solid . The compound’s density is 1.128g/cm3, and it has a boiling point of 418.129ºC .Applications De Recherche Scientifique
Development of Fluorescent Probes
- Summary of Application: 4-Phenylbenzoylacetonitrile has been used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold . These probes have varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .
- Methods of Application: The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
- Results or Outcomes: These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD). One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Organic Synthesis
- Summary of Application: 4-Phenylbenzoylacetonitrile can be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- Methods of Application: The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- Results or Outcomes: The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .
Pharmaceutical Industry
- Summary of Application: 4-Phenylbenzoylacetonitrile is used as an intermediate in the production of various drugs . The nitrile group in the 4-Phenylbenzoylacetonitrile molecule can be manipulated to create numerous biologically active compounds .
- Methods of Application: The specific methods of application can vary greatly depending on the specific drug being synthesized. However, the nitrile group in the 4-Phenylbenzoylacetonitrile molecule can be manipulated to create numerous biologically active compounds .
- Results or Outcomes: The outcomes of these applications can also vary greatly depending on the specific drug being synthesized .
Synthesis of Arylacrylonitriles
- Summary of Application: 4-Phenylbenzoylacetonitrile can be used in the synthesis of arylacrylonitriles . This process involves the use of acetonitrile as the solvent and the CN source .
- Methods of Application: The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .
- Results or Outcomes: The synthesis of arylacrylonitriles is an important process in organic chemistry, and the use of 4-Phenylbenzoylacetonitrile can facilitate this process .
Astronomical Research
- Summary of Application: Benzonitrile, which is structurally similar to 4-Phenylbenzoylacetonitrile, was detected in space in 2018 . This marked the first time a specific aromatic molecule had been identified in the interstellar medium .
- Methods of Application: Astronomers used advanced spectroscopic techniques to detect the presence of Benzonitrile in space .
- Results or Outcomes: The detection of Benzonitrile in space has opened up new avenues for research in astronomy and astrochemistry .
Propriétés
IUPAC Name |
3-oxo-3-(4-phenylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAJCNCPXHAXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506890 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbenzoylacetonitrile | |
CAS RN |
78443-35-3 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














